molecular formula C16H21NO4 B2504798 Tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate CAS No. 1240970-70-0

Tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate

Cat. No. B2504798
CAS RN: 1240970-70-0
M. Wt: 291.347
InChI Key: XCWMIUDKARCVOU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C16H21NO4 . It has a molecular weight of 291.34 g/mol . The CAS RN of this compound is 1240970-70-0 .

Scientific Research Applications

Synthesis of Complex Structures

“Tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate” is used in the synthesis of complex structures. For instance, it is used in the synthesis of a compound with a molecular structure of C36H32ClN3O7 .

Dipeptide Synthesis

This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .

Inhibitor for β-Secretase and Acetylcholinesterase

In vitro studies suggest that this compound can act as both a β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .

Biological Activities

Derivatives of this compound have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Synthesis of Biotin Intermediates

This compound is used in the synthesis of key intermediates of the natural product Biotin, which is a water-soluble vitamin involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

Amino Acid Ionic Liquids

This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents .

properties

IUPAC Name

tert-butyl 3-(4-methoxycarbonylphenyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-13(10-17)11-5-7-12(8-6-11)14(18)20-4/h5-8,13H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWMIUDKARCVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate

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